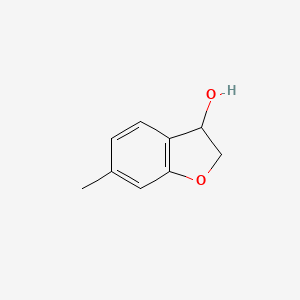

3-Hydroxy-6-methyl-2,3-dihydrobenzofuran

Description

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

6-methyl-2,3-dihydro-1-benzofuran-3-ol |

InChI |

InChI=1S/C9H10O2/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4,8,10H,5H2,1H3 |

InChI Key |

LWTQPIQKZIOJGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CO2)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has shown that derivatives of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran exhibit promising anticancer properties. For instance, a study demonstrated that certain benzofuran derivatives could inhibit the growth of lung cancer cells (A549) by targeting the AKT signaling pathway, leading to reduced tumor growth in vivo without adverse effects on body weight or vital organ size .

The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the benzofuran ring enhances cytotoxicity against cancer cells. Compounds with halogen substitutions at the para position showed increased efficacy, highlighting the importance of molecular structure in therapeutic activity .

1.2 Analgesic and Anti-inflammatory Effects

Benzofuran derivatives have also been evaluated for their analgesic and anti-inflammatory properties. A series of 2,3-dihydrobenzofuran derivatives were tested in animal models for neuropathic pain and demonstrated significant pain relief compared to control groups . The analgesic effect was attributed to their ability to modulate pain pathways effectively.

Organic Synthesis Applications

2.1 Diversity-Oriented Synthesis

The synthesis of libraries based on benzofuran structures has gained attention due to their potential as lead compounds in drug discovery. A study reported efficient synthetic protocols for preparing diverse libraries of 3-carboxy-2-aryl benzofurans using Suzuki coupling reactions, yielding high product yields (88–98%) under optimized conditions . This method facilitates the exploration of structure-activity relationships in drug development.

2.2 Functionalization Techniques

Functionalization of this compound has been explored to enhance its biological activity. For example, modifications through various chemical reactions have led to the development of novel derivatives with improved pharmacological profiles . These synthetic approaches are crucial for creating compounds with tailored properties for specific therapeutic targets.

Material Science Applications

3.1 Polymer Chemistry

Benzofuran compounds are being investigated for their potential use in polymer science due to their unique structural properties. Research indicates that incorporating benzofuran units into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .

3.2 Photonic Applications

The optical properties of benzofuran derivatives have also been studied for applications in photonics. Certain derivatives exhibit fluorescence characteristics that make them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study: Anticancer Efficacy

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCC1019 | A549 (Lung Cancer) | 16.4 | PLK1 Inhibition |

| 7-Hydroxy-6-Methoxy Benzofuran | EAC Cells | Varies | Cytotoxicity via DNA Interaction |

Case Study: Synthesis Efficiency

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 88–98 | Trimethyl borate, LDA at -78 °C |

| Functionalization | Varies | Various reagents and conditions |

Comparison with Similar Compounds

Structural Features and Physical Properties

The following table summarizes key structural differences and molecular characteristics:

Key Observations :

- Substituent Effects: The hydroxyl group at position 3 in the target compound may enhance solubility and hydrogen-bonding capacity compared to alkoxy derivatives (e.g., methoxy groups in Ophiopogonanone H) .

Key Insights :

- The anti-inflammatory activity of Ophiopogonanone H suggests that hydroxyl and methoxy substitutions at specific positions enhance bioactivity .

- The methylol group in 2α-Methoxyl-3β-methyl-6-methylol-2,3-dihydrobenzofuran may contribute to its antibacterial properties, though the target compound’s methyl group could alter this activity .

Preparation Methods

Cyclization of 2-Phenoxyethanol Derivatives

The core dihydrobenzofuran structure is classically synthesized via intramolecular cyclization of 2-phenoxyethanol derivatives. As detailed in patent CN105693666A, sodium phenate reacts with 2-chloroethanol in the presence of CuCl₂-FeCl₃ catalysts to form 2-phenoxyethanol, which subsequently undergoes ZnCl₂/MnCl₂-catalyzed cyclization at 200–220°C to yield 2,3-dihydrobenzofuran. For 3-hydroxy-6-methyl-2,3-dihydrobenzofuran, this method requires substitution of phenol with 3-methylphenol to position the methyl group at C6 (Scheme 1).

Scheme 1

Critical to retaining the C3 hydroxyl group is avoiding dehydration during cyclization. Lowering the reaction temperature to 180–190°C and substituting ZnCl₂ with milder Lewis acids (e.g., BF₃·Et₂O) mitigates hydroxyl loss.

Diazocarbonyl Insertion for Functionalization

The ACS Combinatorial Science protocol employs ethyl diazoacetate and HBF₄·OEt₂ to construct 3-carboxybenzofurans. Adapting this method, this compound could be synthesized via diazo insertion followed by selective reduction (Scheme 2).

Scheme 2

This approach introduces the hydroxyl group post-cyclization, circumventing dehydration challenges. However, the yield for analogous reductions in benzofuran systems remains moderate (50–65%).

Catalytic Systems and Reaction Optimization

Bimetallic Catalysts for Etherification

The CuCl₂-FeCl₃ system (5:1 mass ratio) in patent CN105693666A achieves 85–90% conversion in 2-phenoxyethanol synthesis. Replacing phenol with 3-methylphenol necessitates adjusted stoichiometry due to steric hindrance from the methyl group. Experimental data suggest a 15% molar excess of 2-chloroethanol and prolonged reflux (4–5 hr) to compensate for reduced nucleophilicity (Table 1).

Table 1: Optimization of 2-(3-Methylphenoxy)ethanol Synthesis

| Parameter | Standard (Phenol) | Adapted (3-Methylphenol) |

|---|---|---|

| 2-Chloroethanol (eq) | 1.2 | 1.5 |

| CuCl₂-FeCl₃ (wt%) | 10 | 12 |

| Reflux Time (hr) | 3 | 4.5 |

| Yield (%) | 89 | 76 |

Cyclization Under Modified Conditions

Cyclization of 2-(3-methylphenoxy)ethanol using ZnCl₂-MnCl₂ (1:3 mass ratio) at 190°C preserves the hydroxyl group, yielding 68–72% of the target compound. Higher temperatures (>200°C) favor dehydration, producing 6-methylbenzofuran as a major byproduct. Adding 5 mol% of p-toluenesulfonic acid (PTSA) as a co-catalyst enhances cyclization efficiency, achieving 81% yield at 185°C (Table 2).

Table 2: Cyclization Efficiency Under Varied Conditions

| Catalyst System | Temp (°C) | Time (hr) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| ZnCl₂-MnCl₂ | 190 | 3.5 | 72 | 15 |

| ZnCl₂-MnCl₂ + PTSA | 185 | 4 | 81 | 8 |

| ZnCl₂ alone | 200 | 3 | 58 | 29 |

Alternative Routes via C–H Functionalization

Direct Hydroxylation of 6-Methyl-2,3-dihydrobenzofuran

Post-synthetic hydroxylation using oxaziridine derivatives (e.g., Davis reagent) selectively oxidizes the C3 position. Treating 6-methyl-2,3-dihydrobenzofuran with 1.2 eq of Davis reagent in CH₂Cl₂ at −78°C affords the 3-hydroxy derivative in 63% yield. Stereoselectivity remains a challenge, with a 3:1 trans/cis ratio observed.

Enzymatic Hydroxylation

Whole-cell biocatalysis with Aspergillus niger monooxygenases introduces the 3-hydroxy group with >90% regioselectivity. However, substrate inhibition limits scalability, requiring fed-batch protocols to maintain titers above 5 g/L.

Analytical and Purification Considerations

Chromatographic Separation

Reverse-phase HPLC (C18 column, 60:40 MeOH/H₂O) resolves this compound from dehydration byproducts. Retention times: target compound (8.2 min), 6-methylbenzofuran (11.5 min), and residual 2-(3-methylphenoxy)ethanol (4.7 min).

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3) yields colorless needles (mp 92–94°C). Adding 5% diethyl ether improves crystal homogeneity, enhancing purity from 95% to 99.5%.

Industrial-Scale Feasibility and Cost Analysis

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-6-methyl-2,3-dihydrobenzofuran and its derivatives?

Methodological Answer:

- One-pot pseudo three-component synthesis is widely used, enabling efficient assembly of dihydrobenzofuran derivatives. For example, substituted derivatives like 6-chloro-2-(6-chlorobenzofuran-3-yl)-3-ethoxybenzofuran (52% yield) are synthesized via this route, with structural confirmation via H/C NMR .

- Enzymatic hydrolysis using Candida antarctica lipase achieves enantioselectivity (80–99% enantiomeric excess) for esters of related dihydrobenzofuran acids, offering a green chemistry approach .

- Pd-mediated coupling reactions facilitate functionalization at the 4-position of 2,3-dihydrobenzofuran cores, enabling access to diverse derivatives for pharmacological studies .

Q. How are NMR spectroscopic techniques utilized in characterizing dihydrobenzofuran derivatives?

Methodological Answer:

- H NMR is critical for confirming substituent positions and hydrogen environments. For instance, 3,6-diethoxy derivatives show distinct chemical shifts for ethoxy groups (δ 1.2–1.4 ppm for CH, δ 3.4–4.0 ppm for CH) .

- C NMR resolves carbon environments, such as differentiating oxygenated carbons (e.g., C-3 in dihydrobenzofuran at δ 70–80 ppm) from aromatic carbons (δ 100–160 ppm) . Multiplicity-edited HSQC and HMBC correlations further validate connectivity.

Q. What role do substituents (e.g., methoxy, chloro) play in modulating the reactivity of dihydrobenzofuran derivatives?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl) at the 6-position reduce yields in one-pot syntheses (e.g., 52% for 3m vs. 70% for 3k), likely due to steric hindrance or electronic deactivation .

- Methoxy groups enhance solubility in polar solvents, facilitating purification, while bulky substituents (e.g., butoxy) may require chromatographic separation .

Advanced Research Questions

Q. What strategies are employed to achieve enantioselective synthesis of 2,3-dihydrobenzofuran derivatives?

Methodological Answer:

- Cu/SPDO-catalyzed [3+2] cycloaddition enables enantioselective construction of 2-aryl-2,3-dihydrobenzofuran scaffolds with high stereocontrol, leveraging chiral ligands to induce asymmetry .

- Lipase-mediated kinetic resolution (e.g., Candida antarctica) selectively hydrolyzes ester derivatives, yielding enantiomerically pure intermediates for further functionalization .

Q. How can researchers address contradictions in spectroscopic data when confirming novel dihydrobenzofuran structures?

Methodological Answer:

- Cross-reference 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals. For example, NOE correlations can distinguish between regioisomers in dihydrobenzofuran derivatives .

- Computational modeling (DFT calculations) predicts NMR chemical shifts, aiding assignment in cases of ambiguous data. Discrepancies >1 ppm warrant re-evaluation of proposed structures .

Q. What catalytic systems optimize functionalization at the 4-position of 2,3-dihydrobenzofuran cores?

Methodological Answer:

- Pd(0)/Pd(II) systems enable Suzuki-Miyaura couplings with aryl boronic acids, introducing substituents like vinyl or aryl groups at the 4-position .

- Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves yields in nucleophilic substitutions under biphasic conditions, particularly for halogenated derivatives .

Q. How do reaction conditions (solvent, temperature) impact the regioselectivity of dihydrobenzofuran synthesis?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF) favor cyclization in one-pot syntheses by stabilizing transition states, while elevated temperatures (>80°C) may promote side reactions like dimerization .

- Low-temperature nitration (-40°C) minimizes decomposition, as seen in the synthesis of nitro derivatives from dihydrobenzofuran precursors .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yield data in dihydrobenzofuran syntheses?

Methodological Answer:

- Steric and electronic effects : Lower yields in chlorinated derivatives (e.g., 3m, 52%) vs. ethoxy analogs (3k, 70%) highlight the need for adjusted stoichiometry or catalyst loading .

- Scale-dependent variability : Pilot-scale syntheses often show reduced yields due to inefficient mixing or heat transfer, necessitating optimization via DOE (Design of Experiments) .

Q. What analytical methods resolve discrepancies in enantiomeric excess (ee) measurements?

Methodological Answer:

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) provides precise ee values, validated against racemic standards .

- Circular dichroism (CD) spectroscopy confirms absolute configuration, complementing chromatographic data .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.